Pasireotide ditrifluoroacetate

Somatostatin receptor pharmacology Receptor binding affinity SSTR5 selectivity

Pasireotide ditrifluoroacetate is a second-generation somatostatin receptor ligand (SRL) with a 31-fold higher SSTR5 affinity (IC₅₀ 0.16 nM) than octreotide or lanreotide. This pharmacological distinction makes it the only SRL with proven efficacy in first-generation SRL-resistant acromegaly (PAOLA trial) and the only SRL approved for Cushing's disease. Researchers investigating SSTR5-mediated signaling, corticotroph adenoma models, or SRL class-wide safety profiles must use pasireotide—not interchangeable with first-generation analogs. High purity, competitive pricing, and global shipping available. Buy now.

Molecular Formula C62H68F6N10O13
Molecular Weight 1275.25
Cat. No. B1191664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide ditrifluoroacetate
Molecular FormulaC62H68F6N10O13
Molecular Weight1275.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pasireotide Ditrifluoroacetate: Key Specifications and Comparator Landscape for Somatostatin Analog Procurement


Pasireotide ditrifluoroacetate is a cyclohexapeptide somatostatin receptor ligand (SRL) that functions as a multireceptor-targeted agonist, binding with high affinity to human somatostatin receptor (SSTR) subtypes 1, 2, 3, and 5 [1]. In its pharmaceutical form, pasireotide is formulated as a long-acting release (LAR) microsphere suspension for intramuscular injection, approved under the trade name Signifor LAR for the treatment of acromegaly and Cushing's disease [2]. As a second-generation SRL, pasireotide exhibits a fundamentally distinct receptor-binding profile compared to the first-generation, SSTR2-preferential analogs octreotide and lanreotide [1]. This differential receptor pharmacology has been demonstrated in multiple randomized, controlled, head-to-head clinical trials to translate into quantitative differences in biochemical control rates, safety profiles, and therapeutic applicability [3][4]. For procurement and scientific selection purposes, understanding these measurable differentiators is essential, as pasireotide, octreotide, and lanreotide are not interchangeable agents in either research or clinical practice.

Why First-Generation Somatostatin Analogs Cannot Substitute for Pasireotide Ditrifluoroacetate


The non-interchangeability of pasireotide with octreotide or lanreotide is rooted in fundamentally divergent SSTR subtype selectivity profiles [1]. Octreotide and lanreotide exhibit high affinity for SSTR2 (IC₅₀ values of 0.24–0.38 nM) but markedly lower affinity for SSTR5 (IC₅₀ values of 5.03–8.0 nM) [1]. In contrast, pasireotide demonstrates an inverted selectivity pattern, with its highest affinity for SSTR5 (IC₅₀ = 0.16 nM)—a 31- to 50-fold greater affinity than octreotide or lanreotide for this receptor subtype—while maintaining comparable affinity for SSTR2 (IC₅₀ = 1.0 nM) [1]. This receptor selectivity difference is therapeutically consequential: corticotroph tumor cells in Cushing's disease predominantly overexpress SSTR5, rendering first-generation analogs largely ineffective [2], while in acromegaly, the broader receptor activation profile of pasireotide enables biochemical control in a significant proportion of patients who have failed maximal doses of octreotide or lanreotide [3]. Substituting pasireotide with a first-generation analog therefore forfeits the specific receptor pharmacology that underlies its clinical utility, as directly evidenced by randomized controlled trials showing that 0% of patients switching to continued octreotide/lanreotide achieved biochemical control, compared with 15–20% when switched to pasireotide LAR [3].

Quantitative Differentiation Guide: Pasireotide Ditrifluoroacetate Versus Comparator Somatostatin Analogs


Receptor Binding Affinity Profile: Pasireotide Ditrifluoroacetate Exhibits 31-Fold Higher SSTR5 Affinity Than Octreotide

Pasireotide binds to human SSTR5 with an IC₅₀ of 0.16 nM, compared to 5.03 nM for octreotide—a 31.4-fold difference in affinity [1]. This represents a fundamental reversal of selectivity: pasireotide's highest affinity is for SSTR5 (IC₅₀ = 0.16 nM), whereas octreotide and lanreotide are preferentially SSTR2-selective (octreotide SSTR2 IC₅₀ = 0.24 nM; SSTR5 IC₅₀ = 5.03 nM) [1]. Pasireotide also demonstrates nanomolar-range affinity for SSTR1 (9.3 nM), SSTR2 (1.0 nM), and SSTR3 (1.5 nM), while showing negligible affinity for SSTR4 (>100 nM) [1].

Somatostatin receptor pharmacology Receptor binding affinity SSTR5 selectivity

Biochemical Control in Treatment-Naïve Acromegaly: Pasireotide LAR Achieves 31.3% Control Rate Versus 19.2% for Octreotide LAR at 12 Months

In a prospective, randomized, double-blind, head-to-head superiority study of 358 medically-naïve acromegaly patients, pasireotide LAR (40 mg/28 days, with optional titration to 60 mg) achieved biochemical control—defined as GH <2.5 μg/L and normalized IGF-1—in 31.3% of patients at 12 months, compared to 19.2% for octreotide LAR (20 mg/28 days, with optional titration to 30 mg), representing an absolute difference of +12.1 percentage points (P = 0.007) [1]. The difference was even more pronounced when including patients with IGF-1 below the lower normal limit: 35.8% versus 20.9% (P = 0.007) [1]. Notably, 38.6% of pasireotide-treated patients achieved normalized IGF-1 versus 23.6% of octreotide-treated patients (P = 0.002), while rates of GH reduction to <2.5 μg/L were comparable between groups (48.3% vs 51.6%) [1].

Acromegaly Biochemical control Head-to-head clinical trial

Efficacy in First-Generation Analog-Resistant Acromegaly: 15–20% Biochemical Control with Pasireotide LAR Versus 0% with Continued Octreotide/Lanreotide

In the PAOLA trial, 198 acromegaly patients inadequately controlled on ≥6 months of maximum-dose octreotide LAR (30 mg) or lanreotide Autogel (120 mg) were randomized to continue their current therapy or switch to pasireotide LAR 40 mg or 60 mg [1]. At 24 weeks, biochemical control (GH <2.5 μg/L and normalized IGF-1) was achieved by 15% (10/65) of patients on pasireotide 40 mg and 20% (13/65) on pasireotide 60 mg, compared to 0% (0/68) of patients who continued octreotide or lanreotide [1]. The absolute difference from control was 15.4% for pasireotide 40 mg (95% CI 7.6–26.5; P = 0.0006) and 20.0% for pasireotide 60 mg (95% CI 11.1–31.8; P < 0.0001) [1]. A 2026 network meta-analysis of acromegaly pharmacotherapies confirmed pasireotide's significantly higher biochemical control versus OCT-LAR, with an odds ratio of 2.03 (95% CI 1.29–3.23) [2].

Acromegaly Treatment-resistant disease PAOLA trial

Hyperglycemia Incidence: Pasireotide LAR Associated with 57.3% Hyperglycemia-Related Adverse Events Versus 21.7% for Octreotide LAR

In the head-to-head superiority study of 358 treatment-naïve acromegaly patients, hyperglycemia-related adverse events occurred in 57.3% of pasireotide LAR-treated patients compared to 21.7% of octreotide LAR-treated patients—a 2.6-fold higher incidence [1]. A pooled analysis of two prospective clinical studies (C2305 and C2402/PAOLA) reported that 75.3% (134/178) of medically-naïve patients and 65.6% (82/125) of patients previously treated with first-generation SRLs developed hyperglycemia or experienced worsening of existing hyperglycemia on pasireotide [2]. Despite this elevated rate, only 4% (13 patients) discontinued pasireotide due to hyperglycemia-related adverse events, and 78% of patients in C2305 and 60–73% in C2402 achieved the ADA/EASD glycemic goal of HbA1c <7% with appropriate antidiabetic management [2]. Real-world pharmacovigilance data from the FAERS database (2004–2024) confirm that pasireotide shows significant associations with glucose metabolism disorders and acute pancreatitis, while octreotide is linked to necrotizing enterocolitis in neonates, highlighting distinct safety signals between agents [3].

Safety profile Hyperglycemia Adverse events

Targeted Application Scenarios for Pasireotide Ditrifluoroacetate in Research and Clinical Procurement


Investigational Use in SSTR5-Selective Receptor Pharmacology Studies

Pasireotide ditrifluoroacetate, with its documented SSTR5 IC₅₀ of 0.16 nM (31-fold higher affinity than octreotide) and SSTR2 IC₅₀ of 1.0 nM, serves as an essential tool compound for studies requiring differential activation of somatostatin receptor subtypes [1]. In vitro models of corticotroph adenomas, which overexpress SSTR5, demonstrate that pasireotide produces ACTH suppression that cannot be replicated by SSTR2-selective analogs [2]. Procurement of pasireotide for receptor pharmacology research is scientifically justified when experimental designs require interrogation of SSTR5-mediated signaling pathways or comparative analyses of multi-receptor versus single-receptor agonism.

Clinical Trial Protocol Design for First-Generation SRL-Resistant Acromegaly

The PAOLA trial established that 0% of patients inadequately controlled on octreotide LAR 30 mg or lanreotide 120 mg achieved biochemical control when continued on the same therapy, whereas 15–20% achieved control after switching to pasireotide LAR 40–60 mg [1]. For clinical trials or treatment protocols targeting the first-generation SRL-resistant acromegaly population, pasireotide represents the only SRL with randomized controlled trial evidence of efficacy in this specific, well-defined patient subset. Protocol designs should incorporate baseline GH (>2.5 μg/L) and IGF-1 (>1.3× ULN) thresholds aligned with PAOLA inclusion criteria, and should include prospective hyperglycemia monitoring and management strategies given the documented 65.6–75.3% incidence of hyperglycemia-related events in this population [2].

Biomarker-Driven Selection in Cushing's Disease Management

Corticotroph tumor cells from Cushing's disease patients characteristically overexpress SSTR5, while other receptor subtypes are often expressed at lower levels or absent [1]. Pasireotide's SSTR5-preferential binding profile (IC₅₀ = 0.16 nM) directly aligns with this tumor receptor expression pattern, providing a pharmacologically rational basis for its approved indication in Cushing's disease—an indication for which first-generation SSTR2-preferential analogs are not approved and have shown limited efficacy [1]. Procurement and utilization decisions for Cushing's disease protocols should be guided by this receptor expression-to-drug selectivity matching, which is supported by in vitro evidence demonstrating ACTH suppression via SSTR5 activation on corticotroph cells.

Comparative Safety Research and Pharmacovigilance Studies

The distinct adverse event profiles of pasireotide versus first-generation SRLs—specifically the 2.6-fold higher incidence of hyperglycemia-related events with pasireotide (57.3% vs 21.7% for octreotide) and its significant FAERS-derived association with acute pancreatitis and glucose metabolism disorders [1][2]—establish pasireotide as a critical comparator in safety research. Studies investigating mechanisms of SSTR-mediated metabolic effects, comparative tolerability in long-term treatment regimens, or real-world safety outcomes in SRL-treated populations require inclusion of pasireotide to fully capture the spectrum of class-associated adverse events. Procurement for such studies should account for the necessity of comparator arms that include both first-generation (SSTR2-selective) and second-generation (multireceptor) agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide ditrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.